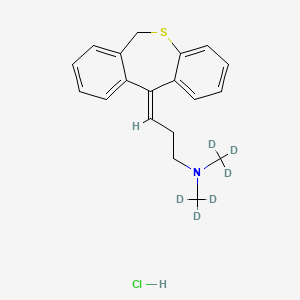
2-(2-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Etenilfenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano es un compuesto orgánico que pertenece a la clase de ésteres borónicos. Este compuesto se caracteriza por la presencia de un átomo de boro unido a dos átomos de oxígeno, formando un anillo dioxaborolano, y un grupo fenilo sustituido con un grupo etenilo. Los ésteres borónicos se utilizan ampliamente en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales en la formación de enlaces carbono-carbono.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-Etenilfenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano se puede lograr mediante varios métodos. Un enfoque común implica la reacción de 2-bromo-1-etenilbenceno con bis(pinacolato)diboron en presencia de un catalizador de paladio y una base. La reacción generalmente se lleva a cabo en condiciones suaves, como temperatura ambiente, y produce el éster borónico deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza una alta eficiencia y rendimiento. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-Etenilfenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano experimenta diversas reacciones químicas, que incluyen:
Acoplamiento Cruzado de Suzuki-Miyaura: Esta reacción implica el acoplamiento del éster borónico con un haluro de arilo o vinilo en presencia de un catalizador de paladio y una base, formando un nuevo enlace carbono-carbono.
Reactivos y Condiciones Comunes
Catalizadores de Paladio: Utilizados en las reacciones de acoplamiento cruzado de Suzuki-Miyaura.
Bases: Como el carbonato de potasio o el hidróxido de sodio, utilizados para desprotonar el éster borónico.
Agentes Oxidantes: Como el peróxido de hidrógeno para reacciones de oxidación.
Productos Principales
Biarilos: Formados a partir de reacciones de acoplamiento cruzado de Suzuki-Miyaura.
Fenoles: Formados a partir de reacciones de oxidación.
Derivados de Etenilfenilo Sustituidos: Formados a partir de reacciones de sustitución electrofílica.
Aplicaciones Científicas De Investigación
2-(2-Etenilfenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Química Medicinal: Empregado en el desarrollo de productos farmacéuticos a través de la formación de estructuras biarilicas, que son comunes en las moléculas de fármacos.
Ciencia de los Materiales: Utilizado en la síntesis de polímeros y materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(2-Etenilfenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano en el acoplamiento cruzado de Suzuki-Miyaura implica la formación de un complejo paladio-boro, que experimenta transmetalación con un haluro de arilo o vinilo. Esto es seguido por una eliminación reductiva, lo que resulta en la formación de un nuevo enlace carbono-carbono . El átomo de boro en el anillo dioxaborolano juega un papel crucial en la estabilización del complejo intermedio y facilita la reacción.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Fenilborónico: Otro derivado de ácido borónico utilizado en reacciones de acoplamiento cruzado de Suzuki-Miyaura.
4,4,5,5-Tetrametil-2-(2-tienil)-1,3,2-dioxaborolano: Un compuesto similar con un anillo de tiofeno en lugar de un anillo de fenilo.
Unicidad
2-(2-Etenilfenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano es único debido a su sustitución etenílica, que proporciona reactividad y versatilidad adicionales en la síntesis orgánica. La presencia del anillo dioxaborolano mejora su estabilidad y lo convierte en un excelente candidato para diversas transformaciones químicas .
Propiedades
IUPAC Name |
2-(2-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSISTSGLMQBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)

![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)

![5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)

